molecular formula C15H15N9O B2949423 N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 2034526-42-4

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2949423
CAS No.: 2034526-42-4
M. Wt: 337.347
InChI Key: CMVHXJPAHMMTFQ-UHFFFAOYSA-N
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Description

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heterocyclic rings, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N9O/c25-15(11-3-4-13(22-21-11)24-10-16-8-19-24)20-12-7-14(18-9-17-12)23-5-1-2-6-23/h3-4,7-10H,1-2,5-6H2,(H,17,18,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVHXJPAHMMTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic synthesis techniques. One common approach starts with the preparation of the pyrimidine and pyridazine intermediates, followed by their functionalization and coupling.

    Pyrimidine Synthesis: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Pyridazine Synthesis: The pyridazine ring is often prepared through the reaction of hydrazine with a 1,4-diketone.

    Coupling and Functionalization: The pyrimidine and pyridazine intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with specific cellular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
  • N-(6-(morpholin-1-yl)pyrimidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
  • N-(6-(piperidin-1-yl)pyrimidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and reactivity, making it a valuable molecule for targeted research and application.

Biological Activity

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple heterocyclic rings, which contribute to its biological activity. The molecular formula is C15H17N7C_{15}H_{17}N_{7}, indicating a significant number of nitrogen atoms that may play a role in its interaction with biological targets.

Research indicates that the compound may act as an inhibitor of specific enzymes or receptors involved in various disease pathways. For instance, compounds with similar structures have been shown to inhibit kinases and other targets relevant to cancer and infectious diseases. The presence of the pyrimidine and triazole moieties is particularly noted for their roles in enhancing bioactivity against pathogens such as Mycobacterium tuberculosis and various cancer cell lines.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine and triazole exhibit potent antibacterial activity. For example, compounds with similar structural motifs have shown minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit bacterial growth suggests potential for development as an antimicrobial agent.

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly in inhibiting tumor growth through kinase inhibition. In one study, a related compound demonstrated IC50 values as low as 0.013 µM against TGF-β type I receptor kinase, highlighting the potential for selective targeting of cancer pathways . Such findings indicate that this compound may also possess significant anticancer activity.

Study 1: Antibacterial Efficacy

In a comparative study examining various pyrimidine derivatives, this compound was assessed alongside known antibiotics. The results indicated that while traditional antibiotics had lower MIC values against certain strains, the novel compound exhibited comparable or superior activity against resistant strains .

Study 2: Kinase Inhibition in Cancer Models

A study focused on the kinase inhibition profile of related compounds found that modifications in the triazole ring significantly enhanced selectivity towards ALK5/ALK4 kinases. This suggests that similar modifications could be explored for this compound to improve its anticancer efficacy .

Summary of Findings

Activity MIC/IC50 Values Target Pathway
Antibacterial3.12 - 12.5 µg/mLBacterial cell wall synthesis
Kinase Inhibition0.013 µMTGF-β signaling pathway

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